molecular formula C7H13NO B12819049 5-Methoxy-2-azaspiro[3.3]heptane

5-Methoxy-2-azaspiro[3.3]heptane

Cat. No.: B12819049
M. Wt: 127.18 g/mol
InChI Key: LUMLTMIGTHQXNL-UHFFFAOYSA-N
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Description

5-Methoxy-2-azaspiro[3.3]heptane: is a spirocyclic compound characterized by a unique structure that includes a methoxy group and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxy-substituted precursors with azaspiro intermediates. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The azaspiro moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-2-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating diverse chemical libraries .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It serves as a model compound for understanding the behavior of spirocyclic structures in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The methoxy group and azaspiro moiety allow it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-azaspiro[3.3]heptane is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar spirocyclic compounds .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methoxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H13NO/c1-9-6-2-3-7(6)4-8-5-7/h6,8H,2-5H2,1H3

InChI Key

LUMLTMIGTHQXNL-UHFFFAOYSA-N

Canonical SMILES

COC1CCC12CNC2

Origin of Product

United States

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